6'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-chloro-1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-chloro-1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Quinazolinone Moiety: The quinazolinone structure can be introduced via condensation reactions involving appropriate amines and carbonyl compounds.
Spiro Formation: The spiro connection between the piperidine and quinazolinone rings can be achieved through nucleophilic substitution or other suitable reactions.
Chlorination and Ethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
6’-chloro-1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6’-chloro-1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chlorine and ethyl groups.
6’-chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the ethyl group.
1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the ethyl group in 6’-chloro-1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one may confer unique properties, such as enhanced biological activity or improved chemical stability, compared to its analogs.
Properties
Molecular Formula |
C14H18ClN3O |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
6-chloro-1-ethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H18ClN3O/c1-2-18-12-4-3-10(15)9-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) |
InChI Key |
WDSUCESCADQWKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.